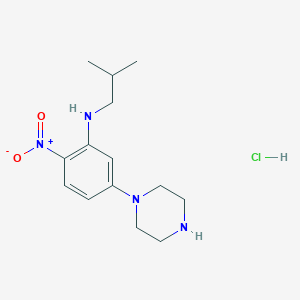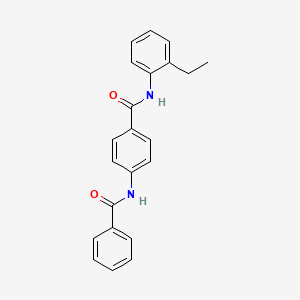![molecular formula C14H19ClN2O4S B4170442 N-(4-chlorophenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4170442.png)
N-(4-chlorophenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide
Vue d'ensemble
Description
N-(4-chlorophenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide, also known as CP-31398, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CP-31398 has been shown to exhibit anti-cancer properties and has been investigated for its ability to enhance the efficacy of existing cancer treatments. In
Mécanisme D'action
The exact mechanism of action of N-(4-chlorophenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide is not fully understood. However, it is believed to work by stabilizing the tumor suppressor protein p53, which plays a critical role in regulating cell growth and preventing the formation of cancerous cells. N-(4-chlorophenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide has been shown to increase the stability and activity of p53, leading to increased apoptosis and reduced cell proliferation.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer properties, N-(4-chlorophenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide has been shown to have anti-inflammatory effects and has been investigated for its potential use in treating inflammatory diseases such as rheumatoid arthritis. N-(4-chlorophenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide has also been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-chlorophenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. This makes it a potentially effective treatment for cancer with fewer side effects than traditional chemotherapy. However, one limitation of using N-(4-chlorophenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide in lab experiments is its low solubility in water, which can make it difficult to administer and study in vivo.
Orientations Futures
There are several future directions for research on N-(4-chlorophenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide. One area of research is the development of more efficient synthesis methods for N-(4-chlorophenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide to improve its availability for research and potential therapeutic applications. Another area of research is the investigation of N-(4-chlorophenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide's potential use in combination with existing cancer treatments to enhance their efficacy. Additionally, further research is needed to fully understand the mechanism of action of N-(4-chlorophenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide and its potential use in treating other diseases beyond cancer.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide has been extensively investigated for its potential therapeutic applications in cancer treatment. It has been shown to exhibit anti-cancer properties by inducing apoptosis, inhibiting cell proliferation, and reducing tumor growth. N-(4-chlorophenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide has also been investigated for its ability to enhance the efficacy of existing cancer treatments such as chemotherapy and radiation therapy. In addition to its anti-cancer properties, N-(4-chlorophenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide has also been studied for its potential use in treating other diseases such as neurodegenerative disorders and cardiovascular diseases.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-N-(1-morpholin-4-yl-1-oxopropan-2-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4S/c1-11(14(18)16-7-9-21-10-8-16)17(22(2,19)20)13-5-3-12(15)4-6-13/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFASUDTPWIDTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1)N(C2=CC=C(C=C2)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[4-(3-ethoxy-2-methylphenyl)-1-piperazinyl]ethyl}-N'-(4-methylphenyl)thiourea](/img/structure/B4170376.png)
![N-({[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4170385.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxy-3-methylphenyl)ethanone](/img/structure/B4170405.png)
![4-chloro-N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-N-[2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B4170410.png)

![N-[1-(5-{[2-(benzylamino)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)-2-hydroxyethyl]benzamide](/img/structure/B4170424.png)
![N-(2,5-dichlorophenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B4170429.png)
![3,4-dichloro-N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B4170437.png)
![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-N-(3,4-dimethylphenyl)methanesulfonamide](/img/structure/B4170457.png)


![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanoic acid](/img/structure/B4170468.png)
![1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B4170475.png)
![N-cyclohexyl-5-nitro-2-[(2-phenylethyl)amino]benzamide](/img/structure/B4170482.png)